

Assessing the Antidepressant Effects of SNAP 94847 Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B2784360

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Introduction

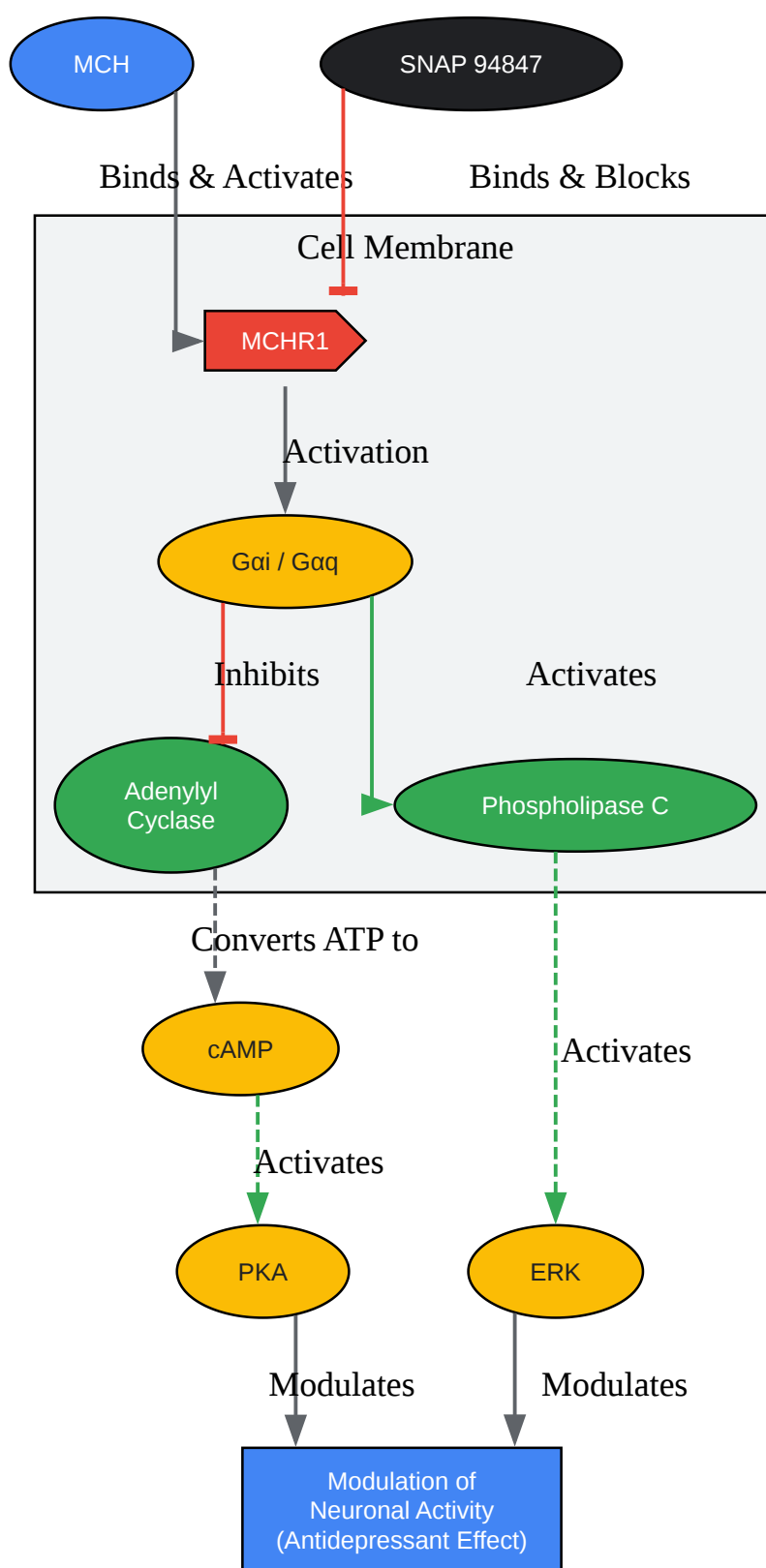
SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood and food intake.[1] By blocking the MCHR1 receptor, SNAP 94847 has demonstrated significant antidepressant and anxiolytic-like effects in various preclinical rodent models.[1][3] These properties position SNAP 94847 as a promising compound for the development of novel antidepressant therapeutics with a mechanism of action distinct from traditional selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants.[1]

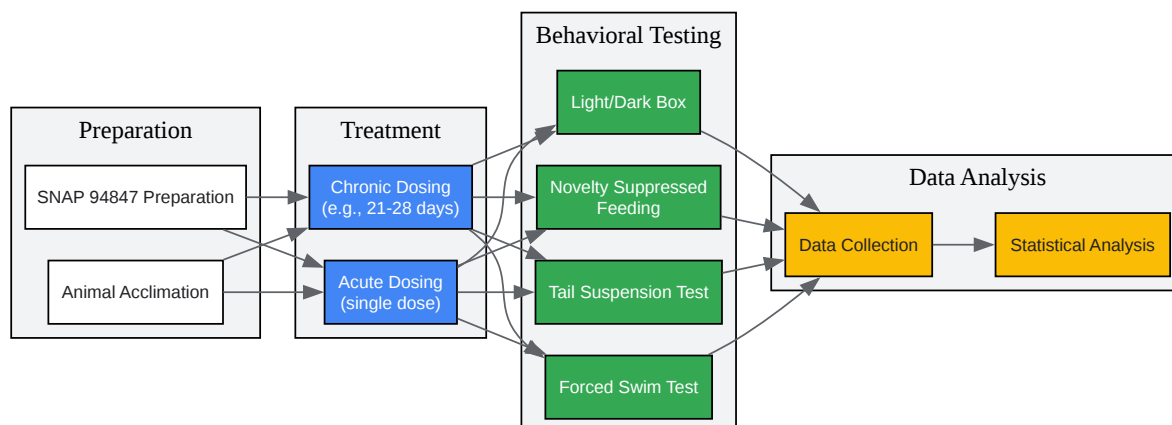
This document provides detailed application notes and experimental protocols for assessing the antidepressant effects of **SNAP 94847 hydrochloride**. It is intended to guide researchers in the design and execution of relevant preclinical studies.

Mechanism of Action: MCHR1 Antagonism

SNAP 94847 exerts its effects by binding with high affinity to the MCHR1, a G protein-coupled receptor (GPCR).[4][5] The binding of MCH to its receptor can activate multiple signaling pathways. MCHR1 is known to couple to G α i and G α q proteins.[4][5] Activation of the G α i

pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] The Gαq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the extracellular signal-regulated kinase (ERK) pathway.[6] By antagonizing the MCHR1 receptor, SNAP 94847 blocks these downstream signaling events initiated by MCH, which is thought to underlie its antidepressant-like effects.





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